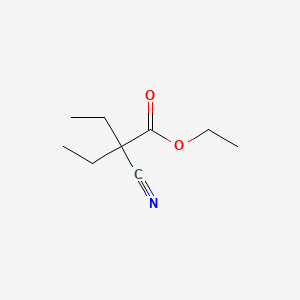

Ethyl 2-cyano-2-ethylbutanoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 128081. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-cyano-2-ethylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c1-4-9(5-2,7-10)8(11)12-6-3/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYPRYLUIKAKSET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(C#N)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00167268 | |

| Record name | Ethyl 2-cyano-2-ethylbutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00167268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1619-56-3 | |

| Record name | Ethyl 2-cyano-2-ethylbutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1619-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-cyano-2-ethylbutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001619563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1619-56-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128081 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2-cyano-2-ethylbutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00167268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-cyano-2-ethylbutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.073 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 2-CYANO-2-ETHYLBUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3N8BND6ESL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 2-Cyano-2-Ethylbutanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 2-Cyano-2-Ethylbutanoate (CAS No. 1619-56-3), a versatile building block in organic synthesis with significant potential in the pharmaceutical and chemical industries. This document delves into its chemical identity, physicochemical properties, synthesis, spectroscopic characterization, reactivity, and safety considerations. The guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery, medicinal chemistry, and process development, offering both foundational knowledge and practical insights into the utilization of this compound.

Introduction: The Strategic Importance of α,α-Disubstituted α-Cyanoesters

α-Cyanoesters are a class of organic compounds characterized by the presence of a nitrile and an ester functional group attached to the same carbon atom. The acidity of the α-proton makes these compounds valuable nucleophiles in a variety of carbon-carbon bond-forming reactions. While simple α-cyanoesters like ethyl cyanoacetate are widely used, the introduction of two alkyl substituents at the α-position, as in this compound, creates a quaternary carbon center. This structural motif is of particular interest in medicinal chemistry, as it can impart unique conformational constraints and metabolic stability to drug candidates.

This guide focuses specifically on this compound, providing the in-depth technical information necessary for its effective application in research and development.

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its successful application in any experimental setting. The key identifiers and physicochemical properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1619-56-3 | [PubChem][1] |

| IUPAC Name | This compound | [PubChem][1] |

| Molecular Formula | C₉H₁₅NO₂ | [PubChem][1] |

| Molecular Weight | 169.22 g/mol | [PubChem][1] |

| Appearance | Colorless liquid (predicted) | |

| Boiling Point | Predicted to be in the range of 210-230 °C at atmospheric pressure. | |

| Solubility | Expected to be soluble in a wide range of organic solvents. |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is most effectively achieved through the sequential alkylation of a suitable starting material, such as ethyl cyanoacetate or ethyl 2-cyanobutanoate. The acidic nature of the α-proton allows for its removal by a strong base to form a resonance-stabilized enolate, which then acts as a nucleophile to displace a halide from an alkylating agent.

Proposed Synthetic Pathway: Dialkylation of Ethyl Cyanoacetate

The most direct route involves the dialkylation of ethyl cyanoacetate with an ethyl halide. This is a two-step process where the first alkylation yields ethyl 2-cyanobutanoate, which is then subjected to a second alkylation.

Caption: Synthetic route to this compound.

Detailed Experimental Protocol

This protocol is based on established procedures for the alkylation of cyanoacetates and is provided as a guideline for laboratory synthesis.[1]

Materials:

-

Ethyl 2-cyanobutanoate (1 equivalent)

-

Sodium ethoxide (NaOEt) (1.1 equivalents)

-

Anhydrous Ethanol

-

Ethyl iodide (EtI) (1.2 equivalents)

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: A dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Sodium ethoxide is carefully added to the ethanol and stirred until fully dissolved.

-

Substrate Addition: Ethyl 2-cyanobutanoate is added dropwise to the solution at room temperature. The mixture is stirred for 30 minutes to ensure complete formation of the enolate.

-

Alkylation: Ethyl iodide is added dropwise to the reaction mixture. The reaction is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: The reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure. The residue is partitioned between diethyl ether and a saturated aqueous ammonium chloride solution.

-

Extraction: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude product is purified by vacuum distillation to afford this compound as a colorless liquid.

Spectroscopic Characterization

Accurate structural elucidation is critical for confirming the identity and purity of a synthesized compound. The following section details the expected spectroscopic data for this compound based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the two equivalent ethyl groups attached to the quaternary carbon and the ethyl group of the ester moiety.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.2 | Quartet (q) | 2H | -O-CH₂ -CH₃ |

| ~1.9 | Quartet (q) | 4H | -C-CH₂ -CH₃ |

| ~1.3 | Triplet (t) | 3H | -O-CH₂-CH₃ |

| ~0.9 | Triplet (t) | 6H | -C-CH₂-CH₃ |

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

| Chemical Shift (ppm) | Assignment |

| ~170 | C =O (ester) |

| ~120 | C ≡N (nitrile) |

| ~62 | -O-C H₂-CH₃ |

| ~45 | Quaternary C |

| ~30 | -C-C H₂-CH₃ |

| ~14 | -O-CH₂-C H₃ |

| ~9 | -C-CH₂-C H₃ |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the nitrile and ester functional groups.

| Wavenumber (cm⁻¹) | Functional Group |

| ~2240 | C≡N (nitrile) |

| ~1745 | C=O (ester) |

| 2800-3000 | C-H (aliphatic) |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound and provide information about its fragmentation pattern.

| m/z | Interpretation |

| 169 | [M]⁺ (Molecular ion) |

| 140 | [M - C₂H₅]⁺ |

| 124 | [M - OC₂H₅]⁺ |

| 96 | [M - COOC₂H₅]⁺ |

Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from the reactivity of its two key functional groups: the nitrile and the ester.

Caption: Key reactions of the nitrile and ester functional groups.

The presence of a quaternary carbon center makes this molecule a valuable precursor for the synthesis of sterically hindered and conformationally restricted molecules. In drug discovery, such features can lead to enhanced selectivity for biological targets and improved pharmacokinetic profiles. For instance, the reduction of the nitrile group to a primary amine, followed by further functionalization, can lead to the synthesis of novel amino acid derivatives or chiral ligands.

While specific examples of the use of this compound in the synthesis of marketed drugs are not widely documented, the structural motif it provides is found in various biologically active compounds. Its application as a building block in the synthesis of novel therapeutic agents is an active area of research.

Safety and Handling

Potential Hazards:

-

Irritation: May cause irritation to the skin, eyes, and respiratory tract.

-

Toxicity: May be harmful if swallowed or inhaled. The cyano group can potentially release hydrogen cyanide under certain conditions (e.g., strong acid).

-

Flammability: Combustible liquid.

Recommended Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Keep away from heat, sparks, and open flames.

-

Avoid contact with strong acids, bases, and oxidizing agents.

-

In case of contact with skin or eyes, flush immediately with plenty of water and seek medical attention.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly for the construction of molecules containing a quaternary carbon center. Its synthesis via the alkylation of readily available starting materials is straightforward. The presence of both a nitrile and an ester group offers multiple avenues for further chemical transformations, making it a powerful tool for the synthesis of complex target molecules in the pharmaceutical and chemical industries. This guide provides a solid foundation for researchers and professionals to understand and effectively utilize this important chemical intermediate.

References

-

PubChem. Ethyl 2-cyano-2-ethylbutyrate. National Center for Biotechnology Information. [Link]

-

Organic Syntheses. ETHYL CYANOACETATE. [Link]

-

PubChem. Ethyl 2-cyanobutanoate. National Center for Biotechnology Information. [Link]

- Google Patents. Novel method of manufacturing 4-chloro-7h-pyrrolo[2,3-d]pyrimidine.

- Google Patents. Process for preparing 4-chloro-7H-pyrrolo [2,3-d ] pyrimidines.

-

DC Fine Chemicals. Safety Data Sheet for Ethyl cyanoacetate. [Link]

Sources

physical properties of Ethyl 2-cyano-2-ethylbutanoate

An In-Depth Technical Guide to the Physical and Chemical Properties of Ethyl 2-cyano-2-ethylbutanoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound (CAS No. 1619-56-3), a substituted cyanoacetate ester with potential applications in organic synthesis and medicinal chemistry. As a senior application scientist, this document moves beyond a simple data sheet to offer insights into the causality behind its properties and synthetic routes, ensuring a deeper understanding for its practical application.

Core Chemical Identity

This compound is a unique chemical entity featuring a quaternary carbon at the alpha position to both a nitrile and an ester carbonyl group. This sterically hindered and electronically distinct structure makes it a valuable, albeit specialized, building block.

-

IUPAC Name: this compound[1]

-

Synonyms: Ethyl 2-cyano-2-ethylbutyrate, Ethyl diethylcyanoacetate, 2-Cyano-2-ethylbutanoic acid ethyl ester[1]

-

CAS Number: 1619-56-3[1]

-

Molecular Formula: C₉H₁₅NO₂[1]

-

Molecular Weight: 169.22 g/mol [2]

Physicochemical Properties

The physical characteristics of a compound are critical for its handling, purification, and application in reaction design. The properties of this compound are summarized below.

| Property | Value | Source |

| Boiling Point | 214.5 °C (Predicted) | [2] |

| Density | 1.0873 g/cm³ | [2] |

| Refractive Index | 1.4200 | [2] |

| Melting Point | Data not available | |

| Solubility | Expected to have low solubility in water and high solubility in common organic solvents such as ethanol, diethyl ether, and acetone. | |

| Storage | 2-8°C is recommended for long-term storage. |

Expert Analysis: The absence of a reported melting point is common for liquids that do not readily crystallize or have a very low freezing point. The predicted high boiling point is consistent with its molecular weight and polar functional groups (ester and nitrile). Its structure suggests it is a non-polar to moderately polar aprotic solvent, hence its miscibility with organic solvents is expected. The density appears somewhat high compared to simpler esters, likely influenced by the compact packing allowed by the quaternary center and the dense nitrile group.

Spectroscopic Signature Analysis

| Spectroscopy | Feature | Predicted Chemical Shift / Wavenumber | Rationale and Commentary |

| ¹H-NMR | -O-CH₂ -CH₃ (quartet) | ~4.2 ppm | The methylene protons of the ethyl ester are deshielded by the adjacent oxygen atom. |

| -C-CH₂ -CH₃ (quartet) | ~1.9 ppm | The two equivalent methylene protons of the ethyl groups on the quaternary carbon. | |

| -O-CH₂-CH₃ (triplet) | ~1.3 ppm | The terminal methyl of the ethyl ester group. | |

| -C-CH₂-CH₃ (triplet) | ~0.9 ppm | The two equivalent terminal methyls of the ethyl groups on the quaternary carbon. | |

| ¹³C-NMR | C =O (ester) | ~168 ppm | Typical range for an ester carbonyl carbon. |

| C ≡N (nitrile) | ~118 ppm | Characteristic for a nitrile carbon. | |

| -O-C H₂- | ~62 ppm | Methylene carbon of the ethyl ester, shifted downfield by oxygen. | |

| Quaternary C | ~45-50 ppm | The central quaternary carbon's shift is influenced by both the nitrile and carbonyl groups. | |

| -C H₂-CH₃ | ~28 ppm | Methylene carbons of the C2-ethyl groups. | |

| -O-CH₂-C H₃ | ~14 ppm | Terminal methyl carbon of the ethyl ester. | |

| -CH₂-C H₃ | ~8 ppm | Terminal methyl carbons of the C2-ethyl groups. | |

| IR Spectroscopy | C≡N Stretch | ~2240 cm⁻¹ (medium) | The nitrile stretch is a sharp, characteristic peak. Its intensity can be weak for quaternary nitriles. |

| C=O Stretch | ~1745 cm⁻¹ (strong) | A strong, sharp absorption typical for an ester carbonyl. | |

| C-H Stretch | ~2850-3000 cm⁻¹ | Aliphatic C-H bond stretching from the ethyl groups. | |

| C-O Stretch | ~1250 cm⁻¹ (strong) | Characteristic stretching vibration for the ester C-O bond. |

Representative Synthesis: Logic and Protocol

The synthesis of this compound is most logically achieved through the sequential alkylation of an active methylene compound. The most direct precursor would be Ethyl 2-cyanobutanoate. The acidic α-hydrogen is readily deprotonated by a suitable base to form a stabilized carbanion, which then acts as a nucleophile to displace a halide from an ethylating agent.

Causality in Experimental Design

-

Choice of Base: Sodium ethoxide (NaOEt) in ethanol is a classic and effective choice. The ethoxide anion is a strong enough base to deprotonate the α-carbon, and using it in its conjugate acid (ethanol) as the solvent prevents unwanted transesterification reactions.

-

Choice of Alkylating Agent: Ethyl bromide or ethyl iodide are effective electrophiles. Ethyl iodide is more reactive but also more expensive; ethyl bromide offers a good balance of reactivity and cost.

-

Reaction Control: The reaction is typically initiated at a reduced temperature to control the initial exothermic deprotonation, then warmed to drive the Sₙ2 alkylation to completion. A reflux condition ensures the reaction proceeds at a steady, controlled rate.

Detailed Experimental Protocol: Synthesis via Alkylation

This protocol is a representative method adapted from standard procedures for the alkylation of cyanoacetate derivatives.[3]

-

Preparation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 100 mL of absolute ethanol.

-

Base Formation: Carefully add sodium metal (2.3 g, 0.1 mol) in small portions to the ethanol. Allow the sodium to react completely to form a solution of sodium ethoxide. Caution: This reaction is highly exothermic and produces flammable hydrogen gas.

-

Carbanion Formation: Cool the sodium ethoxide solution to 0-5°C using an ice bath. Add Ethyl 2-cyanobutanoate (14.1 g, 0.1 mol) dropwise to the solution over 30 minutes. Stir the resulting mixture for an additional 30 minutes at this temperature to ensure complete formation of the enolate.

-

Alkylation: Add ethyl bromide (12.0 g, 0.11 mol, 1.1 equivalents) dropwise to the cooled solution. After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: To the residue, add 100 mL of water and extract the product with diethyl ether (3 x 50 mL). Combine the organic layers.

-

Washing: Wash the combined organic phase sequentially with 50 mL of water and 50 mL of saturated sodium chloride solution (brine).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude this compound by vacuum distillation to obtain a colorless liquid.

Synthesis Workflow Diagram

Sources

An In-depth Technical Guide to Ethyl 2-cyano-2-ethylbutanoate: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Ethyl 2-cyano-2-ethylbutanoate, a disubstituted cyanoacetate derivative, represents a versatile yet underexplored intermediate with significant potential in the synthesis of valuable organic compounds, including pharmacologically active agents. This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the structural formula, physicochemical properties, synthesis, spectroscopic characterization, and potential applications of this compound. By synthesizing theoretical knowledge with practical insights, this document aims to serve as a foundational resource for leveraging this compound in innovative research and development endeavors.

Molecular Structure and Physicochemical Properties

This compound is a nitrile and ester-containing organic compound. Its structural formula reveals a quaternary carbon atom at the α-position to the ester carbonyl, substituted with a cyano group and two ethyl groups.

The presence of the electron-withdrawing cyano and ester groups on the same carbon atom significantly influences the molecule's reactivity. The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₅NO₂ | [1] |

| Molecular Weight | 169.22 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 1619-56-3 | [1] |

| Appearance | Liquid | |

| Boiling Point | 214.5 °C (Predicted) | |

| Density | 0.972 ± 0.06 g/cm³ (Predicted) | |

| Solubility | Insoluble in water; soluble in organic solvents | [2] |

Synthesis of this compound

The most direct and common method for the synthesis of this compound is the dialkylation of ethyl cyanoacetate. This reaction proceeds via the formation of a carbanion at the α-carbon of ethyl cyanoacetate, which is acidic due to the presence of the adjacent cyano and ester groups. This carbanion then acts as a nucleophile, attacking an ethyl halide in a nucleophilic substitution reaction. The process is repeated to introduce the second ethyl group.

Causality Behind Experimental Choices

The choice of base is critical for the deprotonation of ethyl cyanoacetate. A strong base, such as sodium ethoxide, is typically used to ensure complete formation of the enolate. The reaction is often carried out in an anhydrous solvent, such as absolute ethanol, to prevent side reactions like the hydrolysis of the ester. Ethyl bromide or ethyl iodide are common choices for the alkylating agent. The reaction temperature is typically controlled to manage the exothermic nature of the reaction and to minimize side products.

}

Caption: Workflow for the dialkylation synthesis of this compound.Detailed Experimental Protocol (Adapted from similar preparations)

Materials:

-

Ethyl cyanoacetate

-

Sodium metal

-

Absolute ethanol

-

Ethyl bromide

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal to absolute ethanol. The reaction is exothermic and produces hydrogen gas, so it should be performed in a well-ventilated fume hood.

-

First Alkylation: To the freshly prepared sodium ethoxide solution, add ethyl cyanoacetate dropwise with stirring. After the addition is complete, add one equivalent of ethyl bromide dropwise. The reaction mixture is then heated to reflux for several hours to ensure complete reaction.

-

Second Alkylation: After cooling the reaction mixture, a second equivalent of sodium ethoxide solution is added, followed by a second equivalent of ethyl bromide. The mixture is then refluxed again for several hours.

-

Workup: After the reaction is complete, the solvent is removed under reduced pressure. The residue is partitioned between diethyl ether and water. The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed by rotary evaporation, and the crude product is purified by vacuum distillation to yield pure this compound.

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the different types of protons in the molecule. The ethyl groups attached to the quaternary carbon will likely show a triplet for the methyl protons and a quartet for the methylene protons. The ethyl group of the ester will also show a characteristic triplet and quartet pattern, but in a different chemical shift region due to the influence of the adjacent oxygen atom.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Distinct signals are expected for the quaternary carbon, the cyano carbon, the carbonyl carbon of the ester, and the various methyl and methylene carbons of the ethyl groups.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups. A strong absorption band around 2240 cm⁻¹ is indicative of the C≡N stretch of the nitrile group. A strong band in the region of 1735-1750 cm⁻¹ corresponds to the C=O stretch of the ester. C-H stretching and bending vibrations for the alkyl groups will also be present.

Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight of the compound and to gain insight into its fragmentation pattern. The molecular ion peak (M⁺) should be observed at an m/z value corresponding to the molecular weight of 169.22.

Applications in Research and Drug Development

Cyanoacetate derivatives are valuable intermediates in the synthesis of a wide range of organic molecules, including many with important biological activities.[3] this compound, with its dialkylated α-carbon, serves as a precursor to gem-diethyl substituted compounds.

Synthesis of Barbiturates

One of the most significant applications of dialkylated cyanoacetic esters is in the synthesis of barbiturates.[4] Barbiturates are a class of drugs that act as central nervous system depressants and have been used as sedatives, hypnotics, and anticonvulsants. The synthesis of 5,5-diethylbarbituric acid (also known as barbital), for example, can be envisioned starting from this compound. The general synthetic route involves the condensation of the dialkylated cyanoacetic ester with urea in the presence of a strong base.

}

Caption: Proposed synthetic pathway to 5,5-diethylbarbituric acid from this compound.Precursor for other Biologically Active Molecules

The cyano group in this compound can be hydrolyzed to a carboxylic acid or reduced to an amine, opening up pathways to a variety of other functionalized molecules.[5] These transformations, coupled with the gem-diethyl substitution pattern, make it a potentially useful building block for the synthesis of novel drug candidates.

Safety, Handling, and Storage

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a versatile synthetic intermediate with significant potential in organic synthesis and drug discovery. Its preparation via the straightforward dialkylation of ethyl cyanoacetate provides access to a valuable building block for the construction of gem-diethyl substituted compounds, most notably in the synthesis of barbiturates. This technical guide has provided a comprehensive overview of its structure, properties, synthesis, and potential applications, with the aim of facilitating its use in further research and development. As the demand for novel and complex molecular architectures in drug discovery continues to grow, the utility of such specialized building blocks will undoubtedly increase.

References

-

Organic Syntheses Procedure. ethyl cyanoacetate. [Link]

-

PubChem. Ethyl 2-cyanobutanoate. [Link]

-

MySkinRecipes. 2-Cyano-2-ethylbutanoic acid. [Link]

- Fox, D. (2015, June 14). Understand NMR with simple molecules, Ethyl (E)

-

Organic Syntheses Procedure. ETHYL n-BUTYLCYANOACETATE. [Link]

- BenchChem. (2025, November).

-

PubChem. Ethyl 2-cyano-2-ethylbutyrate. [Link]

- Cognitive Market Research. (2024, July 27).

- BenchChem.

-

National Institute of Standards and Technology. Ethyl cyanoacetate. [Link]

- BenchChem. Spectroscopic and Spectrometric Profiling of Ethyl (2Z)

- Chen, H., et al. (2020).

-

LookChem. Synthesis of Ethyl cyanoacetate. [Link]

- Spectrum Chemical. (2012, April 20).

- BenchChem.

- All About Drugs. (2014, November 26).

-

PubChem. Ethyl 2-cyano-4-oxo-4-phenylbutanoate. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033889). [Link]

-

PubChem. Ethyl 2-cyano-3-methylbutanoate. [Link]

-

National Institute of Standards and Technology. 2-Butenoic acid, 2-cyano-3-methyl-, ethyl ester. [Link]

-

ResearchGate. Comparison of 1 H NMR spectra of the starting ethyl 2-cyanoacrylate (a) with the obtained PECA (b). [Link]

- Al-Mulla, A. (2017).

-

MDPI. Diethyl 2-Cyano-3-oxosuccinate. [Link]

-

PubChem. Barbituric acid, 5,5-diethyl-1-(2-(2-methylmaleimido)ethyl)-. [Link]

-

OICC Press. Synthesis of new ethyl cyanoacetate analogs catalyzed by nano-Fe3O4@EA. [Link]

-

PubChem. Ethyl cyanoacetate. [Link]

Sources

An In-depth Technical Guide to Ethyl 2-cyano-2-ethylbutanoate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-cyano-2-ethylbutanoate is a nitrile and ester functionalized organic compound. This guide provides a comprehensive overview of its core physicochemical properties, including its precise molecular weight, alongside validated protocols for its synthesis and analytical characterization. By elucidating the causality behind experimental choices and grounding all claims in authoritative sources, this document serves as a vital resource for professionals engaged in synthetic chemistry and pharmaceutical development.

Introduction: Significance in Synthetic Chemistry

This compound, also known as ethyl 2-cyano-2-ethylbutyrate, is a multifunctional molecule of interest in organic synthesis. Its structure, featuring a quaternary carbon substituted with a nitrile, an ethyl ester, and two additional ethyl groups, makes it a valuable building block. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the ester functionality offers a handle for various transformations such as saponification and transesterification. These reactive sites provide synthetic chemists with versatile pathways for constructing more complex molecular architectures, which is particularly relevant in the design and development of novel pharmaceutical agents and other specialty chemicals[1].

Physicochemical and Spectroscopic Data

A precise understanding of a compound's physical and chemical properties is foundational to its application in research and development. The molecular weight and other key descriptors for this compound are summarized below.

Table 1: Core Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₅NO₂ | PubChem[2] |

| Molecular Weight | 169.22 g/mol | PubChem[2] |

| Exact Mass | 169.110278721 Da | PubChem[2] |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 1619-56-3 | PubChem[2] |

| Physical Form | Liquid | CymitQuimica[3] |

| Topological Polar Surface Area | 50.1 Ų | PubChem[2] |

| Complexity | 198 | PubChem[2] |

Rationale for Data Selection: The molecular weight is critical for stoichiometric calculations in reaction planning. The exact mass is essential for high-resolution mass spectrometry, which is a primary tool for structure confirmation. The CAS number provides a unique identifier for database searches and regulatory compliance.

Synthetic Protocol: Alkylation of Ethyl Cyanoacetate

The synthesis of this compound is typically achieved through the dialkylation of a simpler precursor, ethyl cyanoacetate. The acidic methylene proton of ethyl cyanoacetate, flanked by the electron-withdrawing nitrile and ester groups, is readily deprotonated by a suitable base to form a stabilized carbanion, which then acts as a nucleophile.

Principle of the Reaction

The reaction proceeds via a sequential nucleophilic substitution (Sₙ2) mechanism. Ethyl cyanoacetate is first deprotonated to form an enolate. This enolate then attacks an ethyl halide (e.g., ethyl iodide or ethyl bromide). The process is repeated with a second equivalent of base and ethyl halide to install the second ethyl group at the α-carbon, yielding the final product.

Detailed Experimental Workflow

This protocol is an adapted procedure based on standard alkylation methods for active methylene compounds.[4]

Materials:

-

Ethyl cyanoacetate

-

Sodium ethoxide (NaOEt) or Sodium hydride (NaH)

-

Ethyl iodide (or Ethyl bromide)

-

Anhydrous Ethanol or Tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Setup: A dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon) is charged with anhydrous ethanol.

-

Base Addition: Sodium ethoxide is carefully added to the ethanol. Causality: Sodium ethoxide is a strong, non-nucleophilic base (in this context) that efficiently deprotonates the ethyl cyanoacetate without competing in saponification of the ester group under anhydrous conditions.

-

Substrate Addition: Ethyl cyanoacetate is added dropwise to the stirred solution at room temperature.

-

First Alkylation: One equivalent of ethyl iodide is added, and the reaction mixture is heated to reflux until TLC or GC-MS analysis indicates the consumption of the starting material and formation of ethyl 2-cyanobutanoate.

-

Second Alkylation: The reaction is cooled, and a second equivalent of sodium ethoxide is added, followed by a second equivalent of ethyl iodide. The mixture is returned to reflux and monitored until completion.

-

Workup: The reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between diethyl ether and water. The aqueous layer is extracted with diethyl ether.

-

Washing: The combined organic layers are washed with saturated NH₄Cl solution (to quench any remaining base) and then with brine. Causality: The washes remove inorganic byproducts and water-soluble impurities.

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is evaporated in vacuo to yield the crude product.

-

Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the analytical validation of this compound.

References

-

PubChem. Ethyl 2-cyano-2-ethylbutyrate | C9H15NO2. National Center for Biotechnology Information. [Link]

-

MySkinRecipes. this compound.[Link]

-

Organic Syntheses. Ethyl Cyanoacetate.[Link]

Sources

A Comprehensive Spectroscopic Guide to Ethyl 2-cyano-2-ethylbutanoate

Abstract: This technical guide provides an in-depth analysis of the spectroscopic data for Ethyl 2-cyano-2-ethylbutanoate (CAS No: 1619-56-3). Designed for researchers, chemists, and professionals in drug development, this document offers a detailed exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data essential for the unequivocal identification and characterization of this molecule. The guide integrates foundational principles with practical, field-proven insights, presenting detailed experimental protocols and thorough data interpretation to ensure scientific integrity and reproducibility.

Molecular Profile and Structure

This compound is a nitrile-containing ester with a quaternary carbon at the alpha position. Its molecular structure presents distinct features that are readily identifiable through various spectroscopic techniques. A comprehensive understanding of its spectroscopic signature is paramount for quality control, reaction monitoring, and structural confirmation in synthetic chemistry.

Key Chemical Properties:

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | [1] |

| CAS Number | 1619-56-3 | [1] |

| Molecular Formula | C₉H₁₅NO₂ | [1] |

| Molecular Weight | 169.22 g/mol | [1] |

| SMILES | CCC(CC)(C#N)C(=O)OCC | [1] |

Caption: Proton environments in this compound.

Table 1: Predicted ¹H NMR Data

| Signal Label | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|---|

| Hₐ | ~4.2 | Quartet | 2H | -O-CH₂ -CH₃ | The methylene protons are deshielded by the adjacent electronegative oxygen atom, shifting them downfield. They are split into a quartet by the three neighboring methyl protons (n+1=4). |

| Hc | ~1.9 | Quartet | 4H | -C(CH₂ -CH₃)₂ | These two equivalent methylene groups are adjacent to the quaternary carbon. They are split into a quartet by their neighboring methyl protons. |

| Hb | ~1.3 | Triplet | 3H | -O-CH₂-CH₃ | The terminal methyl protons of the ester group are split into a triplet by the two neighboring methylene protons (n+1=3). |

| Hd | ~0.9 | Triplet | 6H | -C(CH₂-CH₃ )₂ | These two equivalent methyl groups are in a typical aliphatic region and are split into a triplet by their neighboring methylene protons. |

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their chemical environment.

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) (Predicted) | Carbon Assignment | Rationale |

|---|---|---|

| ~165 | C =O | The ester carbonyl carbon is highly deshielded, appearing significantly downfield. |

| ~118 | C ≡N | The nitrile carbon appears in its characteristic region, downfield from typical sp³ carbons but upfield of carbonyls. |

| ~62 | -O-CH₂ - | The carbon of the ester methylene group is deshielded by the attached oxygen atom. |

| ~45 | -C (CN)(Et)₂ | The quaternary α-carbon is a key structural marker. Its chemical shift is influenced by the attached nitrile and ethyl groups. |

| ~30 | -CH₂ -CH₃ (butanoate) | The methylene carbons of the two ethyl groups on the α-carbon. |

| ~14 | -O-CH₂-CH₃ | The terminal methyl carbon of the ethyl ester group. |

| ~9 | -CH₂-CH₃ (butanoate) | The terminal methyl carbons of the two ethyl groups on the α-carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for the rapid identification of key functional groups within a molecule.

Experimental Protocol: IR Data Acquisition

-

Technique Selection: For a liquid sample like this compound, the Attenuated Total Reflectance (ATR) or neat capillary cell method is ideal.

-

Sample Application: Apply a single drop of the neat liquid onto the ATR crystal or between two salt (NaCl or KBr) plates.

-

Data Acquisition: Place the sample in an FTIR spectrometer and acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Background Correction: A background spectrum of the empty accessory is recorded and automatically subtracted from the sample spectrum.

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

|---|---|---|---|

| 2975-2850 | Strong | C-H (sp³) | Stretching |

| ~2250 | Medium | C≡N (Nitrile) | Stretching |

| ~1745 | Strong | C=O (Ester) | Stretching |

| ~1250 | Strong | C-O (Ester) | Stretching |

Interpretation: The IR spectrum provides three unambiguous signals that confirm the molecular identity. The strong, sharp absorption at ~1745 cm⁻¹ is definitive for the ester carbonyl (C=O) stretch. The medium intensity peak around 2250 cm⁻¹ is characteristic of a nitrile (C≡N) group. Finally, the strong absorptions in the 2850-2975 cm⁻¹ region confirm the presence of sp³ C-H bonds from the ethyl groups.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation patterns.

Experimental Protocol: GC-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

Injection: Inject 1 µL of the solution into a Gas Chromatograph-Mass Spectrometer (GC-MS) system.

-

Separation: The GC separates the analyte from any impurities. The typical oven program might start at 50°C and ramp to 250°C.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is typically ionized by Electron Ionization (EI) at 70 eV.

-

Detection: The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Mass Spectrum Data and Interpretation

The mass spectrum will show the molecular ion peak and several key fragment ions.

Table 4: Predicted Mass Spectrometry Fragments

| m/z | Proposed Fragment | Significance |

|---|---|---|

| 169 | [C₉H₁₅NO₂]⁺ | Molecular Ion (M⁺) peak, confirms the molecular weight. |

| 140 | [M - C₂H₅]⁺ | Loss of an ethyl radical from the α-carbon. |

| 124 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy radical from the ester group. |

| 96 | [M - COOCH₂CH₃]⁺ | Loss of the entire ethyl ester group (McLafferty rearrangement is unlikely due to the quaternary α-carbon). |

| 57 | [CH₃CH₂C=O]⁺ | Propionyl cation fragment. |

Caption: Key fragmentation pathways for this compound in EI-MS.

Safety and Handling

While specific hazard data for this compound is limited, it should be handled with the standard precautions for laboratory chemicals. Based on analogous structures, it may be harmful if swallowed or inhaled and could cause skin and eye irritation.

-

Engineering Controls: Use in a well-ventilated area, preferably a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear safety goggles, nitrile gloves, and a lab coat.

-

Handling: Avoid contact with skin, eyes, and clothing. Keep away from ignition sources. * Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

The structural characterization of this compound is unequivocally achieved through a combination of spectroscopic techniques. ¹H and ¹³C NMR define the complete carbon-hydrogen framework, IR spectroscopy confirms the presence of the critical nitrile and ester functional groups, and mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns. The data presented in this guide forms a self-validating system for the positive identification of the compound, providing researchers and scientists with a reliable reference for their work.

References

-

PubChem. Ethyl 2-cyanobutanoate. National Center for Biotechnology Information. [Link]

-

PubChem. Ethyl 2-cyano-2-ethylbutyrate. National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide to Ethyl 2-cyano-2-ethylbutanoate: Synthesis, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-cyano-2-ethylbutanoate, a disubstituted α-cyanoacrylate, is a versatile chemical intermediate with significant potential in organic synthesis, particularly in the development of pharmaceutical compounds. Its unique structural motif, featuring a quaternary carbon atom bearing both a cyano and an ester group, as well as two ethyl substituents, makes it a valuable building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, an exploration of its applications in medicinal chemistry, and essential safety and handling procedures. The content herein is intended to equip researchers and drug development professionals with the technical knowledge required to effectively utilize this compound in their work.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its identity and physical characteristics.

IUPAC Name: this compound[1]

Synonyms: Ethyl 2-cyano-2-ethylbutyrate, 2-Cyano-2-ethylbutanoic acid ethyl ester[2][3]

Molecular Formula: C₉H₁₅NO₂[1]

Molecular Weight: 169.22 g/mol [1]

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for designing experimental conditions and ensuring safe handling.

| Property | Value | Source(s) |

| Appearance | Liquid | [2] |

| Purity | 95% | [2] |

| InChI Key | MYPRYLUIKAKSET-UHFFFAOYSA-N | [1][2] |

| SMILES | CCC(CC)(C#N)C(=O)OCC | [1] |

Synthesis of this compound: A Detailed Experimental Protocol

The synthesis of this compound is typically achieved through the dialkylation of ethyl cyanoacetate. The acidic nature of the α-hydrogen in ethyl cyanoacetate allows for its sequential deprotonation and subsequent reaction with an alkylating agent.

Reaction Principle: Sequential Alkylation of an Active Methylene Compound

The synthesis hinges on the reactivity of the methylene group (CH₂) in ethyl cyanoacetate, which is activated by the adjacent electron-withdrawing cyano (-CN) and ester (-COOEt) groups. This activation renders the methylene protons acidic enough to be removed by a moderately strong base, such as sodium ethoxide (NaOEt), to form a stabilized carbanion. This carbanion then acts as a nucleophile, attacking an electrophilic alkyl halide, in this case, ethyl bromide, in an SN2 reaction. The process is repeated to introduce a second ethyl group, yielding the desired disubstituted product.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology

Materials:

-

Ethyl cyanoacetate

-

Sodium metal

-

Absolute ethanol

-

Ethyl bromide

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, separatory funnel)

-

Magnetic stirrer and heating mantle

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add sodium metal (2.1 equivalents) to absolute ethanol (a sufficient volume to dissolve the sodium) under an inert atmosphere. The reaction is exothermic and produces hydrogen gas; ensure proper ventilation. Allow the reaction to proceed until all the sodium has dissolved, forming a solution of sodium ethoxide.

-

First Alkylation: To the freshly prepared sodium ethoxide solution, add ethyl cyanoacetate (1.0 equivalent) dropwise at room temperature with vigorous stirring. After the addition is complete, add ethyl bromide (1.05 equivalents) dropwise. The reaction mixture is then heated to reflux for 2-3 hours.

-

Second Alkylation: After the initial reflux, add a second portion of sodium ethoxide solution (prepared separately with 1.1 equivalents of sodium in absolute ethanol) to the reaction mixture. Following this, add a second portion of ethyl bromide (1.1 equivalents) dropwise and continue to reflux for an additional 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench by adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer).

-

Purification: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation to yield this compound as a liquid.

Spectroscopic Data

The structural elucidation of this compound is confirmed by various spectroscopic techniques. The expected spectral data are summarized below.

| Spectroscopic Technique | Characteristic Peaks/Signals |

| ¹H NMR (CDCl₃) | δ ~4.2 ppm (q, 2H, -OCH₂CH₃), δ ~2.0 ppm (q, 4H, 2 x -CH₂CH₃), δ ~1.3 ppm (t, 3H, -OCH₂CH₃), δ ~1.0 ppm (t, 6H, 2 x -CH₂CH₃) |

| ¹³C NMR (CDCl₃) | δ ~168 ppm (C=O), δ ~118 ppm (C≡N), δ ~63 ppm (-OCH₂CH₃), δ ~45 ppm (quaternary C), δ ~30 ppm (-CH₂CH₃), δ ~14 ppm (-OCH₂CH₃), δ ~9 ppm (-CH₂CH₃) |

| FTIR (neat) | ~2240 cm⁻¹ (C≡N stretch, weak), ~1745 cm⁻¹ (C=O stretch, strong), ~2970-2880 cm⁻¹ (C-H stretch, aliphatic) |

Applications in Drug Development and Medicinal Chemistry

α-Cyanoacrylates are valuable precursors in the synthesis of a wide range of heterocyclic compounds, many of which form the core scaffolds of pharmacologically active molecules. The presence of both a nitrile and an ester group allows for diverse chemical transformations.

Precursor to Anticonvulsant Drugs

This compound is a potential intermediate in the synthesis of certain anticonvulsant drugs, particularly those based on barbiturate and succinimide scaffolds.

-

Barbiturates: The classical synthesis of barbiturates involves the condensation of a disubstituted malonic ester with urea.[4] While this compound is a cyanoacetate, it can be hydrolyzed to the corresponding diethyl diethylmalonate, a direct precursor to 5,5-diethylbarbituric acid (Barbital).

-

Succinimides: The anticonvulsant drug ethosuximide (2-ethyl-2-methylsuccinimide) is a well-known treatment for absence seizures.[3][5][6] The synthesis of ethosuximide involves the creation of a disubstituted succinimide ring. While the direct synthesis from this compound is not the primary route, its structural similarity to key intermediates highlights the importance of α,α-disubstituted cyanoacetates in accessing such therapeutic agents.[7]

General Synthetic Pathway to Barbiturates

Caption: Potential synthetic route from this compound to barbiturates.

Safety, Handling, and Disposal

As with all chemical reagents, proper safety protocols must be strictly followed when handling this compound.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield should be worn at all times.

-

Skin Protection: Chemically resistant gloves (e.g., nitrile) and a lab coat are mandatory.

-

Respiratory Protection: Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.

Spill and Emergency Procedures

-

Minor Spills: Absorb the spill with an inert material such as vermiculite or sand. Collect the absorbed material in a sealed container for proper disposal.

-

Major Spills: Evacuate the area and ensure adequate ventilation. Wear appropriate PPE, including respiratory protection, before attempting to clean up the spill.

-

Fire: Use a dry chemical, carbon dioxide, or foam fire extinguisher.

Disposal of Non-Radioactive Nitrile-Containing Waste

The disposal of chemical waste must comply with local, state, and federal regulations.

-

Liquid Waste: Unused or waste this compound should be collected in a designated, labeled container for hazardous chemical waste. Do not dispose of it down the drain.

-

Solid Waste: Contaminated materials such as gloves, paper towels, and absorbent materials should be placed in a sealed, labeled container for solid chemical waste.

-

Empty Containers: "Empty" containers that have held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous liquid waste. The defaced, empty container can then be disposed of as regular solid waste.

Conclusion

This compound is a valuable and versatile chemical intermediate with clear applications in the synthesis of pharmaceutically relevant compounds. This guide has provided a comprehensive overview of its properties, a detailed and actionable synthesis protocol, an exploration of its potential in drug development, and essential safety guidelines. By understanding and applying the information presented here, researchers and scientists can confidently and safely incorporate this compound into their synthetic strategies, contributing to the advancement of medicinal chemistry and drug discovery.

References

-

Ethyl 2-cyanobutanoate | C7H11NO2 | CID 219611 - PubChem. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

-

Ethyl 2-cyano-2-ethylbutyrate | C9H15NO2 | CID 74175 - PubChem. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

-

ETHYL CYANOACETATE. (1999, March). New Jersey Department of Health. Retrieved January 18, 2026, from [Link]

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 18, 2026, from [Link]

-

Ethyl cyanoacetate - Wikipedia. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]

-

Ethyl cyanoacetate - NIST Chemistry WebBook. (n.d.). NIST. Retrieved January 18, 2026, from [Link]

-

Growing Demand In The Pharmaceutical Industry Significantly Drives The Ethyl Cyanoacetate Market Growth. (2024, July 27). LinkedIn. Retrieved January 18, 2026, from [Link]

-

Synthesis of ethyl 2-hydroxyimino-2-cyanoacetate - PrepChem.com. (n.d.). PrepChem.com. Retrieved January 18, 2026, from [Link]

-

Ethyl 2-cyano-3-methylbutanoate | C8H13NO2 | CID 254668 - PubChem. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

-

Material Safety Data Sheet - N-Butyl Cyanoacetate, 99+%. (n.d.). Cole-Parmer. Retrieved January 18, 2026, from [Link]

-

2-Cyano-2-ethylbutyric acid, ethyl ester - Optional[Vapor Phase IR] - Spectrum. (n.d.). SpectraBase. Retrieved January 18, 2026, from [Link]

-

A review on analytical aspects of ethosuximide: An antiepileptic drug. (n.d.). Ukaaz Publications. Retrieved January 18, 2026, from [Link]

-

Solved II. The 'H NMR and 13C NMR spectra for ethyl | Chegg.com. (2021, March 3). Chegg.com. Retrieved January 18, 2026, from [Link]

-

Preparation of Some Imino- and Cyano-imino-substituted Barbiturates. (n.d.). Retrieved January 18, 2026, from [Link]

-

A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

-

Advisory 7.3 - UC EH&S - University of Cincinnati. (n.d.). University of Cincinnati. Retrieved January 18, 2026, from [Link]

-

(PDF) Ethyl Cyanoacetate Reactions - ResearchGate. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime. Retrieved January 18, 2026, from [Link]

-

VIII. Disposal Procedures for Non Hazardous Waste | SFA. (n.d.). Stephen F. Austin State University. Retrieved January 18, 2026, from [Link]

-

Ethyl-2-butenoate NMR - All About Drugs. (2014, November 26). All About Drugs. Retrieved January 18, 2026, from [Link]

-

Synthesis of barbituric acid analogues. Reaction conditions; (a) ethyl... - ResearchGate. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Ethyl 2-ethylbutyrate | C8H16O2 | CID 76326 - PubChem. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

-

13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033889) - Human Metabolome Database. (n.d.). Human Metabolome Database. Retrieved January 18, 2026, from [Link]

-

Comparison of 1 H NMR spectra of the starting ethyl 2-cyanoacrylate (a) with the obtained PECA (b). - ResearchGate. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Ethosuximide - StatPearls - NCBI Bookshelf. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

-

Ethosuximide | C7H11NO2 | CID 3291 - PubChem. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

-

The synthesis of new barbiturate esters derivatives as intravenous anesthetics: a new dimension of anesthesia route part-IV - MedCrave online. (2019, June 12). MedCrave. Retrieved January 18, 2026, from [Link]

-

(PDF) Ethosuximide (antiepileptic) synthesis II - ResearchGate. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Synthesis and herbicidal activity of ethoxyethyl 2-cyano-3-(substituted) pyridinemethylamino-3-(substituted)acrylates | Request PDF - ResearchGate. (2025, August 7). ResearchGate. Retrieved January 18, 2026, from [Link]

Sources

Ethyl 2-cyano-2-ethylbutanoate safety and handling

An In-depth Technical Guide to the Safety and Handling of Ethyl 2-cyano-2-ethylbutanoate

Introduction and Chemical Identity

This compound is an organic compound containing both a nitrile and an ester functional group. These features govern its reactivity and inform the necessary safety protocols. While it serves as a building block in organic synthesis, the presence of the cyano group (–C≡N) warrants careful handling due to the potential for toxicity, similar to other organic nitriles. This guide provides a framework for its safe use in a research and development setting.

Table 1: Chemical Identification of this compound

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | [1] |

| CAS Number | 1619-56-3 | [1] |

| Molecular Formula | C₉H₁₅NO₂ | [1] |

| Molecular Weight | 169.22 g/mol | [1] |

| Synonyms | Ethyl 2-cyano-2-ethylbutyrate |[1] |

Hazard Identification and Classification (Inferred)

The hazard profile for this compound is inferred from its close structural analog, Ethyl 2-cyanobutanoate. The primary hazards are associated with ingestion, skin/eye contact, and inhalation. Organic nitriles can exhibit toxicity, and contact with acids may liberate highly toxic gases[2].

Table 2: Inferred GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[3] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[3] |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage[3] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[3] |

Source: GHS classifications for the structural analog Ethyl 2-cyanobutanoate[3].

Causality of Hazards:

-

Oral Toxicity: The cyano group can be metabolized, potentially leading to systemic toxicity similar to cyanide poisoning, which disrupts cellular respiration[2].

-

Skin and Eye Irritation: As with many esters and nitriles, the compound can defat the skin, leading to irritation and dermatitis[2]. Direct contact with the eyes is likely to cause significant damage due to its chemical reactivity[3].

-

Respiratory Irritation: Inhalation of vapors or aerosols can irritate the mucous membranes and respiratory tract[3].

Safe Handling and Storage

Handling Protocols

Safe handling is predicated on minimizing all routes of exposure.

Workflow for Safe Chemical Handling

Caption: Standard workflow for handling this compound.

Step-by-Step Handling Procedure:

-

Engineering Controls: Always handle this compound within a certified chemical fume hood to prevent inhalation of vapors[4]. Mechanical exhaust is required[4].

-

Ignition Sources: Keep away from heat, sparks, and open flames. The compound is combustible[2]. Use non-sparking tools and ground all equipment to prevent static discharge[5][6].

-

Personal Contact: Avoid all contact with skin, eyes, and clothing. Do not ingest or inhale[4].

-

Hygiene: Do not eat, drink, or smoke in the work area[4]. Wash hands and any exposed skin thoroughly after handling[7].

Storage Requirements

Proper storage is essential to maintain chemical integrity and prevent hazardous situations.

-

Container: Store in the original, tightly sealed container[4][8].

-

Conditions: Keep in a cool, dry, and well-ventilated area[8]. A recommended storage temperature is 2-8°C[9].

-

Incompatibilities: Store away from strong oxidizing agents, strong acids, strong bases, and reducing agents[10]. Contact with acids should be strictly avoided[2].

-

Labeling: Ensure containers are clearly labeled with the chemical name and associated hazards.

Exposure Controls and Personal Protective Equipment (PPE)

Exposure must be controlled through a combination of engineering controls and appropriate PPE. The primary engineering control is the mandatory use of a chemical fume hood.

Table 3: Personal Protective Equipment (PPE) Selection Guide

| Protection Type | Specification | Rationale and Source |

|---|---|---|

| Eye/Face | Chemical safety goggles or a face shield. | Protects against splashes and vapors. Conforms to OSHA 29 CFR 1910.133 or EN166 standards[4]. |

| Hand | Compatible, chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact and absorption. Select gloves based on breakthrough time and permeation rate (EN 374 standard)[8]. |

| Skin/Body | Laboratory coat, long-sleeved clothing. Chemical-resistant apron for larger quantities. | Protects skin from accidental contact. Contaminated clothing must be removed and washed before reuse[4][7]. |

| Respiratory | Not typically required if handled in a functional fume hood. | For spills or situations exceeding exposure limits, a NIOSH/MSHA-approved respirator with an organic vapor cartridge is necessary[4]. |

Emergency Procedures

First Aid Measures

Immediate and appropriate first aid is critical upon exposure.

Emergency First Aid Decision Tree

Caption: Decision-making workflow for first aid response to exposure.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if it is safe to do so. Seek immediate medical attention[7][10].

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists[4][7].

-

Inhalation: Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Keep the person warm and at rest. Seek immediate medical attention[4][7].

-

Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[10].

Firefighting Measures

-

Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam. A water spray can be used to cool fire-exposed containers[5][8].

-

Specific Hazards: The compound is combustible[2]. Heating may cause containers to rupture violently. Combustion will produce toxic fumes, including carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx)[2].

-

Protective Equipment: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA) in pressure-demand mode[8].

Accidental Release Measures

-

Evacuation & Isolation: Evacuate all non-essential personnel from the spill area. Remove all sources of ignition[2].

-

Ventilation: Ensure adequate ventilation of the area.

-

Containment: Wear the appropriate PPE as described in Section 4.0. Contain the spill using an inert, non-combustible absorbent material like sand, earth, or vermiculite[2]. Do not allow the spill to enter drains or waterways[4].

-

Cleanup: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal[4].

-

Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

Stability and Reactivity

-

Reactivity: Generally stable under normal storage conditions. May react violently with strong acids[2].

-

Chemical Stability: Stable under recommended storage conditions[5].

-

Conditions to Avoid: Exposure to heat, flames, sparks, and incompatible materials[5].

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases[10].

-

Hazardous Decomposition Products: Thermal decomposition can produce carbon monoxide, carbon dioxide, and nitrogen oxides[2].

Disposal Considerations

All waste must be handled as hazardous waste. Dispose of the material and its container in accordance with all applicable local, state, and federal regulations. Do not discharge into sewers or the environment. It may be necessary to use a licensed chemical destruction plant[7].

References

-

DC Fine Chemicals. (n.d.). Safety Data Sheet: Ethyl cyanoacetate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 219611, Ethyl 2-cyanobutanoate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 74175, this compound. Retrieved from [Link]

-

LookChem. (n.d.). cas-1619 series of products. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. Ethyl 2-cyano-2-ethylbutyrate | C9H15NO2 | CID 74175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. Ethyl 2-cyanobutanoate | C7H11NO2 | CID 219611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. echemi.com [echemi.com]

- 8. dcfinechemicals.com [dcfinechemicals.com]

- 9. This compound [myskinrecipes.com]

- 10. fishersci.com [fishersci.com]

Introduction: The Strategic Importance of Ethyl 2-cyano-2-ethylbutanoate

An In-depth Guide to the Commercial Sourcing and Technical Evaluation of Ethyl 2-cyano-2-ethylbutanoate for Advanced Research and Pharmaceutical Development

This compound (CAS No. 1619-56-3) is a specialized organic intermediate characterized by its unique molecular structure, which incorporates a nitrile, an ester, and a quaternary carbon center. This combination of functional groups makes it a valuable building block in advanced organic synthesis. For researchers and scientists in drug development, its utility lies in the construction of complex molecular scaffolds and the introduction of specific pharmacophoric elements. The strategic procurement of this reagent, underscored by rigorous quality assessment, is a critical first step in ensuring the reproducibility of synthetic routes and the integrity of final compounds. This guide provides a comprehensive technical overview of its commercial suppliers, quality control methodologies, and handling protocols, tailored for professionals in the scientific community.

Caption: Structure and properties of this compound.

Part 1: Commercial Supplier Landscape

Identifying reliable suppliers is paramount for project continuity and experimental success. The market for specialized reagents like this compound is composed of manufacturers and distributors that cater to research and bulk-scale needs. When evaluating suppliers, researchers should consider not only price and availability but also the depth of technical documentation provided, such as Certificates of Analysis (CoA) and Safety Data Sheets (SDS).

Below is a summary of a known commercial supplier for this specific compound. Researchers are encouraged to contact suppliers directly for the most current information on stock, purity, and available quantities.

| Supplier | Product Name | CAS No. | Purity | Available Quantities | Notes |

| CymitQuímica | This compound | 1619-56-3 | 95% | 100mg, 250mg, 1g | Listed as a liquid. Intended for laboratory use only.[1] |

Note: The market for specialty chemicals is dynamic. Additional suppliers may exist, and performing a current search on chemical procurement platforms is recommended.

Part 2: A Scientist's Guide to Procurement and Quality Verification

The procurement of a chemical intermediate extends beyond a simple purchase. It involves a critical evaluation of its quality to prevent downstream complications in multi-step syntheses.

Workflow for Chemical Intermediate Qualification

The following workflow outlines a systematic approach to qualifying a new batch of this compound.

Caption: A standard workflow for the qualification of chemical reagents.

Essential Analytical Techniques for Purity Determination

While suppliers provide a Certificate of Analysis, independent verification is a cornerstone of good laboratory practice. For a molecule like this compound, a multi-technique approach is advisable. Drawing from established methods for similar cyano-ester compounds, the following protocols are recommended.[2][3]

1. Gas Chromatography (GC-FID): This is a primary method for assessing purity and detecting volatile impurities.

-

Principle: Separation is based on the compound's volatility and interaction with the column's stationary phase. The Flame Ionization Detector (FID) provides a response proportional to the mass of carbon atoms.

-

Typical Protocol:

-

Column: A non-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5), is suitable.[2]

-

Injector Temperature: 250 °C.[2]

-

Detector Temperature: 300 °C.[2]

-

Oven Program: An initial temperature of 100 °C, ramped at 10-15 °C/min to 250 °C.[2]

-

Quantification: Purity is typically determined by area normalization, where the main peak's area is expressed as a percentage of the total peak area.[2]

-

2. Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy: NMR is indispensable for structural confirmation and the identification of structurally related impurities.

-

Principle: Provides detailed information about the chemical environment of hydrogen and carbon atoms, confirming the compound's identity and structure.

-

Experimental Protocol:

-

Solvent: Deuterated chloroform (CDCl₃) is a common choice.

-

Analysis: In the ¹H NMR spectrum, one would expect to see signals corresponding to the two ethyl groups and the absence of a proton at the α-carbon, confirming the quaternary nature of that position. The ¹³C NMR spectrum should show characteristic peaks for the nitrile (C≡N), ester carbonyl (C=O), and the quaternary carbon. Spectral data for the compound is available on databases like PubChem.[4]

-

3. Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a rapid and effective technique for confirming the presence of key functional groups.

-

Principle: Measures the absorption of infrared radiation by the molecule, causing vibrations of specific bonds.

-

Expected Absorptions:

-

A strong, sharp peak around 2240 cm⁻¹ for the nitrile (C≡N) stretch.

-

A strong peak around 1735 cm⁻¹ for the ester carbonyl (C=O) stretch.

-

Absorptions in the 2850-3000 cm⁻¹ region for C-H stretching of the ethyl groups.

-

| Technique | Purpose | Strengths | Limitations |

| GC-FID | Purity assessment, detection of volatile impurities | High sensitivity, quantitative | Not suitable for non-volatile impurities, thermal degradation possible |

| ¹H & ¹³C NMR | Structural confirmation, impurity identification | Unambiguous structure verification, can be quantitative (qNMR) | Lower sensitivity than GC/HPLC, requires pure solvent |

| FTIR | Functional group confirmation | Fast, requires minimal sample | Not quantitative, provides limited information on purity |